

1-Phenyl-2-pentanol: A Technical Guide to its Characteristics, Synthesis, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-pentanol is a chiral secondary alcohol with applications in the flavor and fragrance industries. Despite its structural similarity to naturally occurring phenylpropanoids, there is a notable lack of scientific literature confirming its presence as a natural product in plants, fungi, or other organisms. This technical guide provides a comprehensive overview of **1-phenyl-2-pentanol**, focusing on its physicochemical properties, synthetic methodologies, and analytical protocols. In the absence of a confirmed natural biosynthetic pathway, a hypothetical pathway analogous to the formation of similar, naturally occurring aromatic alcohols is presented. This document serves as a resource for researchers interested in the synthesis, analysis, and potential applications of this compound.

Introduction

1-Phenyl-2-pentanol, also known as α-propylphenethyl alcohol, is an organic compound belonging to the class of benzene and substituted derivatives.[1] It is recognized for its mild, green, and sweet odor with fruity undertones, which has led to its use as a flavor and fragrance agent.[2][3] While databases like FooDB and the Human Metabolome Database list the compound, they also note the scarcity of published research on it.[1][4] A comprehensive search of scientific literature did not yield any definitive studies identifying **1-phenyl-2-pentanol** as a naturally occurring volatile organic compound in plants, a component of essential oils, or a metabolite in fungi or fermented products. Its inclusion in a patent for a fruit-like flavor



composition alongside known natural and synthetic aroma compounds suggests its primary role is as a synthetic additive.[5]

This guide will detail the known characteristics of **1-phenyl-2-pentanol**, provide established methods for its chemical synthesis, and outline analytical techniques for its identification and quantification. Furthermore, a putative biosynthetic pathway will be proposed based on known analogous pathways for similar aromatic alcohols.

Physicochemical Properties

A summary of the key physicochemical properties of **1-phenyl-2-pentanol** is presented in Table 1. This data is essential for its handling, analysis, and application in various experimental settings.

Property	Value	Source
Molecular Formula	C11H16O	[6]
Molecular Weight	164.24 g/mol	[6]
Appearance	Colorless oily liquid	[6]
Odor	Mild, green, sweet, earthy	[2]
Flavor	Fruity, green	[2]
Boiling Point	247.0 °C at 760 mm Hg	[6]
Specific Gravity	0.957 to 0.964 at 25 °C	[2]
Refractive Index	1.508 to 1.513 at 20 °C	[2]
Solubility	Very slightly soluble in water	[2]

Hypothetical Biosynthesis of 1-Phenyl-2-pentanol

While there is no direct evidence for the natural biosynthesis of **1-phenyl-2-pentanol**, a hypothetical pathway can be postulated based on the well-established Ehrlich pathway for the formation of higher alcohols, such as 2-phenylethanol, by yeast and plants. This pathway







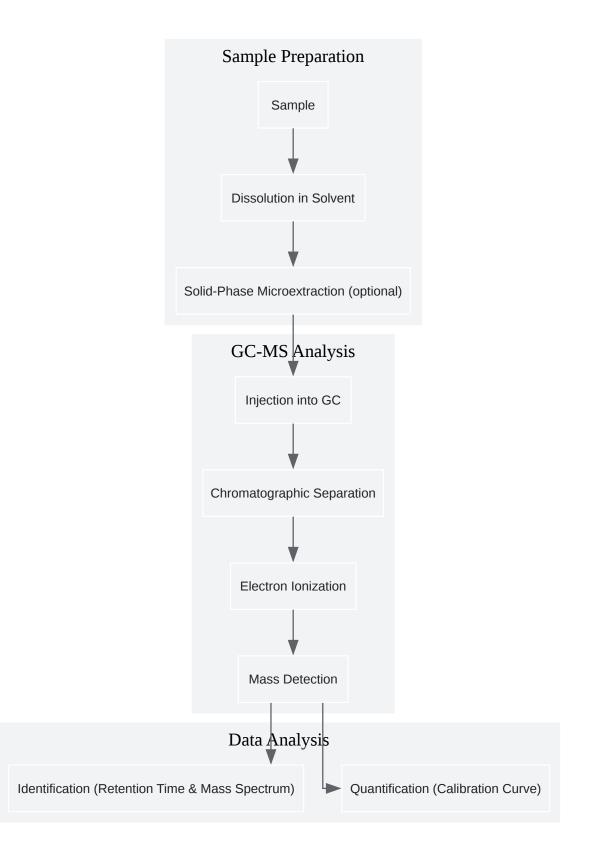
involves the transamination of an amino acid to its corresponding α -keto acid, followed by decarboxylation and reduction.

In a hypothetical scenario for **1-phenyl-2-pentanol**, the precursor would be the non-proteinogenic amino acid, 2-amino-3-phenylhexanoic acid. The proposed biosynthetic steps are as follows:

- Transamination: 2-Amino-3-phenylhexanoic acid undergoes transamination, catalyzed by an aminotransferase, to yield 3-phenyl-2-oxohexanoic acid.
- Decarboxylation: The resulting α -keto acid is decarboxylated by a decarboxylase to form 1-phenyl-2-pentanone.
- Reduction: Finally, 1-phenyl-2-pentanone is reduced by an alcohol dehydrogenase to 1-phenyl-2-pentanol.









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